3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one

Lipophilicity Drug-likeness Membrane permeability

This 2,3-disubstituted quinazolin-4-one features a unique tertiary anilino nitrogen bearing both benzyl and phenyl groups, delivering higher lipophilicity (XLogP3 = 4.4) and conformational flexibility (4 rotatable bonds) compared to simpler 3-phenyl or 3-benzyl analogs. The 96% purity grade ensures assay-ready reliability for kinase inhibitor SAR, docking studies, or derivatization. Procure as a well-characterized starting material for exploring N3 substitution effects on target binding.

Molecular Formula C22H19N3O
Molecular Weight 341.414
CAS No. 370843-75-7
Cat. No. B2365427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one
CAS370843-75-7
Molecular FormulaC22H19N3O
Molecular Weight341.414
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H19N3O/c1-17-23-21-15-9-8-14-20(21)22(26)25(17)24(19-12-6-3-7-13-19)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3
InChIKeyBAMLLBOIWAPYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one – Structural Identity & Procurement Baseline for a 2,3-Disubstituted Quinazolin-4(3H)-one


3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one (CAS 370843-75-7) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one with the IUPAC name 3-(N-benzylanilino)-2-methylquinazolin-4-one [1]. Its C22H19N3O framework (MW 341.4 g/mol) places it within the broader quinazolinone heterocycle class, which is extensively explored for kinase inhibition, anti-inflammatory, and anticancer applications [2], [3]. However, unlike well-characterized clinical candidates such as methaqualone or afloqualone, this specific compound lacks published primary pharmacological characterization and serves primarily as a research tool or synthetic intermediate [1].

Why Generic 2,3-Disubstituted Quinazolinones Cannot Replace 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one


The N3 substitution pattern of this compound—bearing both benzyl and phenyl groups on the exocyclic nitrogen—is structurally distinct from the more common 3-aryl, 3-benzyl, or 3-benzylideneamino analogs [1]. This dual N-substitution introduces a tertiary anilino nitrogen with increased steric bulk, higher lipophilicity (XLogP3-AA = 4.4), and greater conformational flexibility (4 rotatable bonds) compared to simpler 2-methyl-3-phenylquinazolin-4-one (XLogP3 = 2.1; 1 rotatable bond) [2]. In the absence of target-specific SAR data, these physicochemical disparities alone preclude direct substitution in any assay where membrane permeability, protein binding, or metabolic stability are relevant experimental variables [1], [2].

Quantitative Differentiation Evidence: 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3-AA of 4.4 vs. 2.1 for 2-Methyl-3-phenylquinazolin-4-one

The target compound exhibits a computed XLogP3-AA of 4.4, compared to an XLogP3 of 2.1 for the closest N3-phenyl analog 2-methyl-3-phenylquinazolin-4-one (CAS 2385-23-1) [1], [2]. This 2.3 log unit increase reflects the contribution of the additional N-benzyl substituent and predicts substantially higher membrane partitioning and potential blood-brain barrier penetration.

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: 4 Rotatable Bonds vs. 1 in 2-Methyl-3-phenylquinazolin-4-one

The target compound possesses 4 rotatable bonds (N–CH2–Ph, N–Ph, and two N–C bonds), compared to a single rotatable bond (N–Ph) in 2-methyl-3-phenylquinazolin-4-one [1], [2]. This increased conformational freedom allows the benzyl and phenyl groups to adopt multiple spatial orientations, which may facilitate induced-fit binding to protein targets with deeper or more sterically demanding binding pockets.

Molecular flexibility Conformational entropy Target binding

Hydrogen Bond Acceptor Count: 3 HBA vs. 2 in Simple 3-Phenyl or 3-Benzyl Quinazolinones

The target compound contains 3 hydrogen bond acceptors (carbonyl oxygen, endocyclic N1, and exocyclic N3 amino nitrogen), whereas 2-methyl-3-phenylquinazolin-4-one (CAS 2385-23-1) and 3-benzyl-2-methylquinazolin-4(3H)-one (CAS 4260-34-8) each possess only 2 HBAs [1], [2], [3]. The additional HBA arises from the tertiary anilino nitrogen at N3, which can participate in water-mediated or direct hydrogen-bonding interactions with biological targets.

Hydrogen bonding Molecular recognition Solubility

Verified Purity Benchmarking: 96% (Sigma-Aldrich/AA Blocks) vs. 95% Typical for Analog Suppliers

The target compound is supplied at 96% purity through Sigma-Aldrich (via AA Blocks, catalog AABH9A959F0B) with full Certificate of Analysis (COA) availability . AKSci offers the compound at 95% minimum purity (catalog 2971EH) . Fluorochem supplies it at 96% purity in 250 mg units . In contrast, the simpler analog 2-methyl-3-phenylquinazolin-4-one (CAS 2385-23-1) is commonly offered at 95% purity by default suppliers . The 96% grade with documented COA provides higher confidence for quantitative bioassay work requiring precisely defined stoichiometry.

Chemical purity Quality assurance Procurement specification

Storage Condition Differentiation: Refrigerated 2–8°C vs. Ambient Storage for Simpler Analogs

Sigma-Aldrich specifies storage at 2–8°C for the target compound , whereas AKSci lists long-term storage for the same compound at ambient 'cool, dry place' conditions , and the analog 2-methyl-3-phenylquinazolin-4-one is also specified for ambient storage . The refrigerated storage recommendation from Sigma-Aldrich may indicate sensitivity to thermal degradation pathways not observed in the simpler 3-phenyl analog, potentially due to the additional N-benzyl substituent introducing benzylic oxidation or rearrangement liability.

Chemical stability Storage specification Procurement logistics

Procurement-Guiding Application Scenarios for 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one


Kinase Inhibitor Screening Libraries Requiring Enhanced Lipophilicity

The XLogP3-AA of 4.4 for this compound contrasts sharply with the XLogP3 of 2.1 for 2-methyl-3-phenylquinazolin-4-one [1]. For screening libraries targeting intracellular or CNS-penetrant kinase inhibitors—where the quinazolinone scaffold has established EGFR and CDK2 activity—this compound provides a more lipophilic starting point that may improve cell permeability without additional structural modification. The 4 rotatable bonds further permit conformational sampling of deeper ATP-binding pocket regions [1].

SAR Expansion of 2,3-Disubstituted Quinazolin-4(3H)-one Series

For medicinal chemistry teams exploring SAR around the N3 position of 2-methylquinazolin-4-ones, this compound represents a unique substitution pattern—simultaneous N-benzyl and N-phenyl attachment—that is not available in the simpler 3-phenyl (CAS 2385-23-1) or 3-benzyl (CAS 4260-34-8) analogs [1], [2]. The 96% purity grade (Sigma-Aldrich) ensures that observed biological activity in screening assays can be attributed to the intended structure rather than contaminants .

Computational Chemistry and Docking Studies on Extended Quinazolinone Pharmacophores

With 3 hydrogen bond acceptors and 4 rotatable bonds, this compound offers a computationally tractable scaffold for docking studies against targets where the quinazolin-4-one core is a privileged pharmacophore [1]. Its tertiary anilino nitrogen provides an additional HBA not present in simpler analogs, enabling exploration of hydrogen-bonding interactions that may differentiate binding poses from those of 2-HBA quinazolinones [1]. The computed TPSA of 35.9 Ų remains within drug-like space despite the increased molecular weight [1].

Synthetic Intermediate for N3-Functionalized Quinazolinone Derivatives

The catalyst-free synthetic route for 2-methyl-3-substituted quinazolin-4(3H)-one derivatives, as described by Ajani et al. (2017), provides a validated methodology for further functionalization of this compound class [3]. Procurement at 96% purity from Sigma-Aldrich (catalog AABH9A959F0B) or Fluorochem (96%, 250 mg) supports use as a well-characterized starting material for downstream derivatization.

Quote Request

Request a Quote for 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.